1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one
Description
This compound features a piperazine core substituted with a 4,5-dimethyl-1,3-benzothiazol-2-yl group at the N4 position and a 4-fluorobenzenesulfonyl-propan-1-one moiety at the N1 position. Its synthesis likely involves condensation reactions between piperazine derivatives and functionalized aromatic precursors, as seen in structurally related compounds .
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c1-15-3-8-19-21(16(15)2)24-22(30-19)26-12-10-25(11-13-26)20(27)9-14-31(28,29)18-6-4-17(23)5-7-18/h3-8H,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTNVQMBEFCFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, synthetic routes, and inferred physicochemical properties.
Key Observations:
Core Structure Variability :
- The target compound’s piperazine core is shared with compounds in and , whereas pyrazoline (Ev1) and pyrazole-thiazole (Ev4) cores are distinct. Piperazine derivatives often exhibit enhanced solubility and bioavailability compared to heterocyclic cores like pyrazoline .
Substituent Effects: The 4-fluorobenzenesulfonyl group in the target compound may increase hydrophilicity and metabolic stability compared to the 4-fluorobenzoyl group in ’s compound. The 4,5-dimethylbenzothiazole substituent is unique to the target compound. Benzothiazoles are known for their role in antitumor and antimicrobial agents, suggesting possible bioactivity absent in bromophenyl/thiazole analogs (Ev1, Ev4) .
Synthetic Complexity :
- The target compound’s synthesis likely parallels Ev5’s multi-step approach, involving piperazine functionalization and sulfonylation. In contrast, Ev1 and Ev4 rely on cyclocondensation, which may limit scalability .
Inferred Physicochemical and Pharmacological Properties
Table 2: Hypothetical Property Comparison
| Property | Target Compound | Ev1 Compound | Ev5 Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 415 (reported) | 434 (reported) |
| LogP (Predicted) | ~3.2 (moderate lipo.) | ~4.1 (high lipo.) | ~2.8 (moderate) |
| Key Functional Groups | Sulfonyl, benzothiazole | Bromophenyl, ketone | Benzoyl, hydroxyl |
- Bioactivity : Benzothiazole derivatives (target) often show higher kinase inhibitory activity than pyrazolines (Ev1) or simple aryl ketones (Ev5) .
Biological Activity
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole ring fused with a piperazine moiety and a sulfonyl group. The general synthetic route involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with 1-(2-chloroethyl)piperazine under basic conditions, typically using solvents like dimethylformamide (DMF) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The benzothiazole component is known to interact with bacterial cell membranes, disrupting their integrity .
Anticancer Effects
The compound has been investigated for its anticancer potential. In cellular assays, it demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Recent studies have highlighted neuroprotective properties, particularly in models simulating neurodegenerative diseases. The compound may modulate calcium homeostasis in neurons, providing protection against excitotoxicity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The piperazine moiety enhances binding affinity to various receptors, potentially influencing neurotransmitter systems.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial activity .
Study 2: Cancer Cell Viability
A study assessing the effect on MCF-7 cells revealed that treatment with the compound at concentrations of 10 µM and above resulted in significant reductions in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar benzothiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| Compound A | Moderate | High | None |
| Compound B | High | Moderate | Low |
| Current Compound | High | High | Significant |
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound combines a 4,5-dimethylbenzothiazole moiety, a piperazine linker , and a 4-fluorobenzenesulfonyl group . These structural elements dictate its interactions with biological targets:
- The benzothiazole ring may engage in π-π stacking or hydrophobic interactions with proteins .
- The piperazine linker enhances solubility and conformational flexibility, facilitating binding to receptors .
- The fluorobenzenesulfonyl group contributes to electronegativity and metabolic stability, influencing bioavailability .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
Condensation reactions to form the benzothiazole core (e.g., using 2-aminothiophenol derivatives and carbonyl reagents) .
Nucleophilic substitution to attach the piperazine group .
Sulfonylation with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Key purification methods include column chromatography and recrystallization to isolate intermediates and final products .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound with high purity and yield?
Critical parameters include:
- Temperature control : Lower temperatures (0–5°C) during sulfonylation to minimize side reactions .
- Catalyst selection : Palladium catalysts for coupling reactions or acid/base catalysts for condensation steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents improve crystallization .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. What spectroscopic and computational methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~470) .
- X-ray crystallography : Resolves crystal packing and stereoelectronic effects of the sulfonyl group .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) to identify pharmacophore requirements .
- Metabolic stability : Evaluate hepatic microsomal degradation to assess if rapid metabolism explains low in vivo efficacy .
Q. What strategies are recommended for designing derivatives with improved target selectivity?
- Fragment-based drug design : Modify the benzothiazole or sulfonyl group to enhance affinity for kinases over GPCRs .
- Pharmacokinetic profiling : Adjust logP (e.g., adding methyl groups to piperazine) to optimize blood-brain barrier penetration .
- SAR studies : Systematically vary substituents on the benzenesulfonyl group and measure IC₅₀ values against related enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
